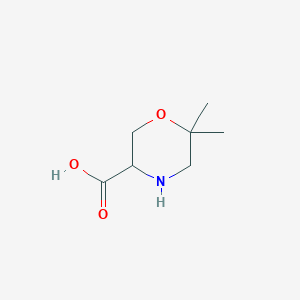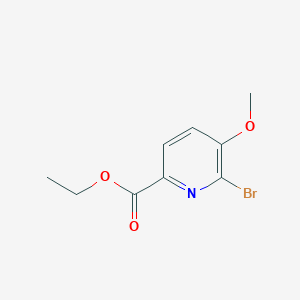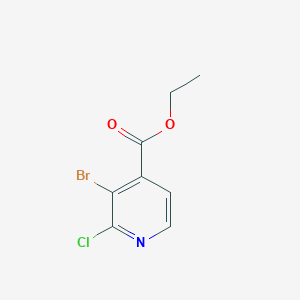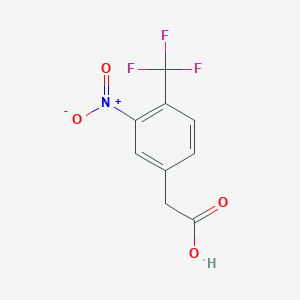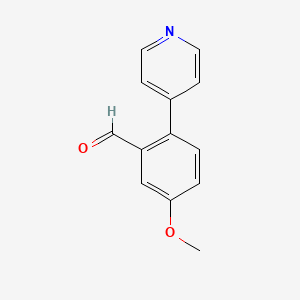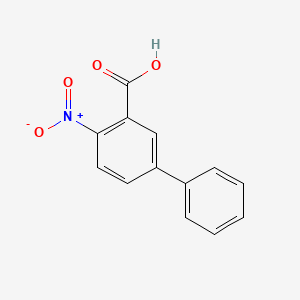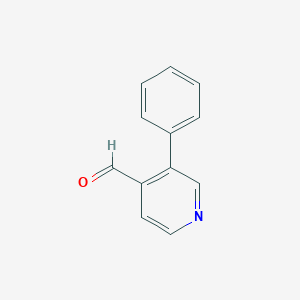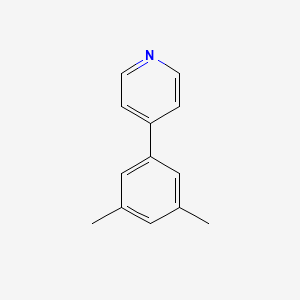
4-(3,5-Dimethylphenyl)pyridine
Descripción general
Descripción
“4-(3,5-Dimethylphenyl)pyridine” is a chemical compound that is part of the pyridine family . Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The arrangement of atoms is similar to that of benzene except that one of the carbon-hydrogen rings sets has been replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of “4-(3,5-Dimethylphenyl)pyridine” and similar compounds often involves the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethylphenyl)pyridine” is similar to that of other pyridines, with a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . Theoretical studies on the molecular structure and vibrational spectra of some dimethyl substituted pyridine derivatives have been conducted .Chemical Reactions Analysis
The chemical reactions involving “4-(3,5-Dimethylphenyl)pyridine” often involve the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Spectroscopic and Structural Investigations
4-(3,5-Dimethylphenyl)pyridine and its derivatives have been extensively studied for their spectroscopic and structural characteristics. For instance, Akram et al. (2020) synthesized a novel derivative, 3,5-bis(2,5-dimethylphenyl)pyridine, and characterized it using XRD and various spectroscopic techniques. The study revealed insights into the molecule's bioactive properties, demonstrating its biological activity potential through molecular electrostatic potential mapping and energy gap values (Akram et al., 2020).
Catalytic Activity and Synthesis Processes
The compound's derivatives have shown promising results in catalytic activities. For instance, Han et al. (2009) investigated Palladium(II) Pyrazolin-4-ylidenes with 3,5-dimethyl substituents, revealing significant substituent effects on the formation and catalytic activities of pyrazole-based remote NHC complexes (Han et al., 2009).
Applications in Corrosion Inhibition
4-(3,5-Dimethylphenyl)pyridine derivatives have been used in corrosion inhibition applications. Dohare et al. (2018) synthesized pyrazolo-pyridine derivatives and evaluated them as corrosion inhibitors for mild steel in acidic media. The study indicated their effectiveness, with some derivatives showing high inhibition efficiency (Dohare et al., 2018).
Photophysical Properties
The photophysical properties of 4-(3,5-Dimethylphenyl)pyridine derivatives have been a subject of interest. Rotkiewicz et al. (1996) explored the photophysical properties of a derivative, DMA-DMPP, revealing its high emissive properties in non-polar solvents and solvent polarity-dependent fluorescence characteristics (Rotkiewicz et al., 1996).
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, Cheon et al. (2020) synthesized a new iridium complex based on 4-(3,5-Dimethylphenyl)pyridine for orange phosphorescent OLEDs. The study highlighted the efficiency of this complex in OLED applications (Cheon et al., 2020).
Safety and Hazards
Direcciones Futuras
The future directions for “4-(3,5-Dimethylphenyl)pyridine” and similar compounds involve their use in various applications. For instance, a new (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine)-based iridium complex was synthesized for highly efficient orange phosphorescent organic light-emitting diodes (PhOLEDs) . Another study describes the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrates how these compounds can be selectively elaborated along multiple growth-vectors .
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLICYLQISCRVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306863 | |
| Record name | 4-(3,5-Dimethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)pyridine | |
CAS RN |
1214379-51-7 | |
| Record name | 4-(3,5-Dimethylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214379-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dimethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



